molecular formula C13H22IN3O2 B8453592 [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester

[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B8453592
M. Wt: 379.24 g/mol
InChI Key: KUIVGELKPAFGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an iodine atom and a propyl group, as well as a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions, where the imidazole derivative is treated with iodine in the presence of an oxidizing agent.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions, where the imidazole derivative is treated with a propyl halide in the presence of a base.

    Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the propyl group is oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the iodine atom or the imidazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring or the propyl group.

    Reduction: Reduced derivatives of the iodine atom or the imidazole ring.

    Substitution: Substituted derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Bromo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine.

    [2-(4-Chloro-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.

    [2-(4-Fluoro-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester imparts unique chemical and biological properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C13H22IN3O2

Molecular Weight

379.24 g/mol

IUPAC Name

tert-butyl N-[2-(4-iodo-2-propylimidazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H22IN3O2/c1-5-6-11-16-10(14)9-17(11)8-7-15-12(18)19-13(2,3)4/h9H,5-8H2,1-4H3,(H,15,18)

InChI Key

KUIVGELKPAFGHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CN1CCNC(=O)OC(C)(C)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-(4,5-diiodo-2-propyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester (8.690 g; 17.204 mmol) in anhydrous THF (100 ml), under nitrogen, was cooled to −40° C., and a solution of 1M EtMgBr in THF (20.5 ml; 20.5 mmol; 1.2 eq.) was then added dropwise over 15 min. After addition, the resulting solution was stirred between −40° C. and −30° C. for 10 min. (conversion=55% according to LC-MS), and additional 1M EtMgBr in THF (13.9 ml; 13.9 mmol; 0.8 eq.) was added in order to complete the reaction. The reaction mixture was then treated with water (5 ml) at −40° C., and was allowed to warm-up to rt. Ether (200 ml) was added, and the resulting solution was washed with brine (2×200 ml). The organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The crude was purified by FC (DCM/MeOH=20/1) to give the pure product [2-(4-iodo-2-propyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester as a yellow oil (6.110 g; 94%). LC-MS: tR=0.74 min.; [M+H]+=380.00 g/mol.
Name
[2-(4,5-diiodo-2-propyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
8.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.9 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

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